molecular formula C16H23N3OS B11018622 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11018622
M. Wt: 305.4 g/mol
InChI Key: ZBHRFCYYRCIFMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a unique combination of cyclohexene, cyclopropylamino, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the cyclopropylamino group: This step involves the nucleophilic substitution of a halogenated thiazole derivative with cyclopropylamine.

    Attachment of the cyclohexene moiety: This can be done through a Heck reaction, where a vinyl halide is coupled with a cyclohexene derivative in the presence of a palladium catalyst.

    Final coupling: The final step involves the coupling of the intermediate with a carboxamide derivative under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the cyclopropylamino group, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium hydride, lithium diisopropylamide, and other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce saturated derivatives.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules or as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in downstream effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of cyclohexene, cyclopropylamino, and thiazole moieties, which confer specific chemical and biological properties not found in other similar compounds

Properties

Molecular Formula

C16H23N3OS

Molecular Weight

305.4 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C16H23N3OS/c1-11-14(21-16(18-11)19-13-7-8-13)15(20)17-10-9-12-5-3-2-4-6-12/h5,13H,2-4,6-10H2,1H3,(H,17,20)(H,18,19)

InChI Key

ZBHRFCYYRCIFMY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC2CC2)C(=O)NCCC3=CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.